molecular formula C6H9NO2 B6228262 methyl 2-[(prop-2-yn-1-yl)amino]acetate CAS No. 62490-40-8

methyl 2-[(prop-2-yn-1-yl)amino]acetate

Cat. No.: B6228262
CAS No.: 62490-40-8
M. Wt: 127.14 g/mol
InChI Key: YVYICVDIZGCHRK-UHFFFAOYSA-N
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Description

Contextual Significance of Propargylamine (B41283) and Glycinate (B8599266) Derivatives in Synthesis

The synthetic utility of methyl 2-[(prop-2-yn-1-yl)amino]acetate is best understood by considering the individual contributions of its constituent parts: propargylamine and glycinate derivatives.

Propargylamine derivatives are a highly versatile class of compounds in organic chemistry. nih.gov The terminal alkyne group is a key feature, enabling participation in a wide array of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings. Furthermore, the terminal alkyne can undergo Sonogashira coupling, C-H activation, and various cyclization reactions, making propargylamines essential precursors for synthesizing nitrogen-containing heterocycles like pyrroles, imidazoles, and oxazoles. nih.govnih.gov They are frequently synthesized through multicomponent reactions, such as the A³ coupling of an aldehyde, an amine, and a terminal alkyne. nih.govorganic-chemistry.org

Glycinate derivatives , as esters of the simplest amino acid, glycine (B1666218), are fundamental building blocks in bioorganic and medicinal chemistry. nih.govchemicalbook.com Glycine is unique as the only non-chiral proteinogenic amino acid. nih.gov Its derivatives serve as crucial intermediates in the synthesis of more complex amino acids, peptides, and a variety of chemical products, including certain antibiotics and herbicides. nih.govwikipedia.org The ester and amine functionalities of glycinate derivatives allow them to act as bidentate ligands, forming stable complexes with metal ions. nih.govwikipedia.org Their chemical reactivity is often centered around the nucleophilic amine and the electrophilic carbonyl carbon of the ester, enabling N-alkylation, acylation, and peptide bond formation. The ester group, such as the methyl ester in this case, often serves as a protecting group for the carboxylic acid functionality of glycine, which can be deprotected in later synthetic steps. wikipedia.org

Overview of Key Chemical Features and Reactivity Potential of this compound

This compound possesses a distinct set of chemical features that dictate its reactivity. The molecule contains a secondary amine, a methyl ester, and a terminal alkyne, each offering a potential site for chemical transformation.

The propargyl group (prop-2-yn-1-yl) is arguably the most reactive feature. The terminal alkyne's acidic proton can be removed by a suitable base, and the resulting alkynide can participate in various carbon-carbon bond-forming reactions. It is a prime substrate for reactions such as:

Sonogashira coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

Azide-Alkyne Cycloaddition (Click Chemistry): Reaction with azides to form 1,2,3-triazoles.

A³ Coupling Reactions: Acting as the alkyne component in three-component reactions with aldehydes and amines. nih.gov

The secondary amine is nucleophilic and can be acylated, alkylated, or participate in reactions like the Mannich reaction. Its presence adjacent to the ester group allows for potential intramolecular cyclization reactions to form lactams or other heterocyclic systems under appropriate conditions.

The methyl acetate (B1210297) group contains an electrophilic carbonyl carbon susceptible to nucleophilic attack. This allows for saponification (hydrolysis of the ester to a carboxylic acid) or amidation (reaction with an amine to form an amide).

The synergy of these functional groups allows for sequential or one-pot transformations to rapidly build molecular complexity. For instance, the alkyne could first undergo a Sonogashira coupling, followed by N-acylation of the secondary amine, and finally, hydrolysis of the ester to yield a complex, multifunctional carboxylic acid. The strategic placement of the amine and alkyne also makes it a precursor for various cyclization and isomerization reactions to generate important heterocyclic scaffolds. nih.gov

Data Table

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Key Functional Groups Secondary Amine, Methyl Ester, Terminal Alkyne

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62490-40-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 2-(prop-2-ynylamino)acetate

InChI

InChI=1S/C6H9NO2/c1-3-4-7-5-6(8)9-2/h1,7H,4-5H2,2H3

InChI Key

YVYICVDIZGCHRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC#C

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Prop 2 Yn 1 Yl Amino Acetate and Its Analogues

Established Synthetic Pathways to Methyl 2-[(prop-2-yn-1-yl)amino]acetate

Conventional synthetic routes to this compound typically rely on two main strategies: the alkylation of a glycine (B1666218) methyl ester precursor or the esterification of N-propargylglycine. These methods are well-documented in organic synthesis and provide reliable access to the target molecule.

Alkylation Approaches to the Amino Moiety

A common and direct method for the synthesis of this compound is the N-alkylation of glycine methyl ester with a suitable propargylating agent. Propargyl bromide is frequently employed for this purpose due to its commercial availability and reactivity. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

The general reaction involves the nucleophilic attack of the primary amine of glycine methyl ester on the electrophilic carbon of propargyl bromide. The choice of base and solvent can significantly influence the reaction yield and the formation of byproducts, such as the dialkylated product.

Reactant 1 Reactant 2 Base Solvent Typical Conditions Reference
Glycine methyl esterPropargyl bromideK₂CO₃DMF-10°C to room temperature nih.gov
Aniline derivativesMethyl bromoacetateNaOAcEtOH80°C acs.org

This table presents typical conditions for the alkylation of amino esters. The specific conditions for the synthesis of this compound may vary.

Esterification Strategies for Carboxylic Acid Precursors

An alternative approach involves the esterification of the carboxylic acid precursor, N-propargylglycine. This method first requires the synthesis of N-propargylglycine, which can be achieved by the alkylation of glycine with propargyl bromide. The subsequent esterification of N-propargylglycine to its methyl ester can be accomplished using various standard esterification methods.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. Another approach is to use a milder esterification agent, such as thionyl chloride in methanol.

Reactant Reagent 1 Reagent 2 Typical Conditions Reference
N-propargylglycineMethanolHCl (g)0°C to room temperature nih.gov
Propargyl alcoholsAcid anhydridesH₂SO₄ (cat.)Room temperature to 70°C nih.gov

This table illustrates general conditions for esterification reactions that can be applied to the synthesis of this compound.

Novel and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of organic compounds. This has led to the exploration of catalyst-mediated and multicomponent reaction strategies for the synthesis of propargylamine (B41283) derivatives, including this compound.

Catalyst-Mediated Synthetic Routes

The use of transition metal catalysts, particularly copper, has been widely explored for the synthesis of propargylamines. These catalytic methods often proceed under milder reaction conditions and can offer higher selectivity compared to traditional methods. While specific catalytic syntheses of this compound are not extensively reported, analogous copper-catalyzed reactions provide a strong precedent. For instance, copper salts have been shown to catalyze the reaction of amines, alkynes, and other electrophiles. acs.org

The development of heterogeneous catalysts is also a significant area of research, as these catalysts can be easily recovered and reused, contributing to the greenness of the synthetic process.

Catalyst Type Reactants Advantages Reference
Copper (I) HalidesSecondary amines, 1-alkynes, methyl vinyl ketone derivativesInexpensive catalyst, single-pot operation acs.org
N-heterocyclic silylene-stabilized Ag(I) complexAmines, acetylenes, polyformaldehydeLow catalyst loading, solvent-free conditions nih.gov

This table highlights examples of catalyst systems used for the synthesis of propargylamine derivatives, which could be adapted for the target molecule.

Multicomponent Reaction Strategies for Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. The A³ (aldehyde, alkyne, and amine) coupling reaction is a prominent example of an MCR used for the synthesis of propargylamines.

A hypothetical MCR for the synthesis of this compound could involve the reaction of an amine, an alkyne, and a glyoxylate (B1226380) derivative. This would allow for the direct construction of the core structure in a single step. While specific examples for this exact transformation are scarce, the versatility of MCRs suggests that this is a viable and attractive strategy for future research and development. researchgate.netrsc.orgrsc.org

Reaction Type Typical Components Key Advantage Reference
A³ CouplingAldehyde, Alkyne, AmineDirect formation of propargylamines nih.gov
Ugi ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic AcidHigh structural diversity in products researchgate.net

This table showcases prominent multicomponent reactions that are relevant to the synthesis of functionalized amines and could be conceptually applied to the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Prop 2 Yn 1 Yl Amino Acetate

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in methyl 2-[(prop-2-yn-1-yl)amino]acetate is a hub of reactivity, amenable to cycloadditions, electrophilic and nucleophilic additions, and various cyclization reactions.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction facilitates the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097) in the presence of a copper(I) catalyst. sigmaaldrich.commdpi.com The resulting triazole linkage is stable and can be used to connect the this compound scaffold to a wide variety of other molecules, finding applications in drug design, bioconjugation, and materials science. mdpi.comacs.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. sigmaaldrich.com

Another relevant "click" reaction is the catalyst-free amino-yne addition. mdpi.com In this process, the amine functionality of another molecule can add across the activated alkyne of a propiolate derivative, which can be conceptually related to the reactivity of the title compound. mdpi.com This type of reaction proceeds spontaneously at room temperature and avoids the use of potentially cytotoxic metal catalysts. mdpi.com

Table 1: Click Chemistry Reactions Involving Terminal Alkynes
Reaction Type Reactants Catalyst/Conditions Product Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Organic AzideCopper(I) salt1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, mild conditions. sigmaaldrich.commdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Terminal Alkyne, Strained CyclooctyneCatalyst-freeTriazoleCopper-free, suitable for biological systems.
Amino-Yne Click ReactionActivated Alkyne (e.g., propiolate), AmineCatalyst-free, room temperatureEnamineSpontaneous, avoids metal catalysts. mdpi.com

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the propargyl group is susceptible to both electrophilic and nucleophilic attack. Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various metals. libretexts.orgwikipedia.org For a terminal alkyne reacting with a secondary amine, this typically yields an enamine. libretexts.org The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst. libretexts.orgwikipedia.org

Furthermore, the alkyne can undergo hydroaminoalkylation reactions, where a C-H bond alpha to a nitrogen atom adds across the alkyne, a process catalyzed by metals like titanium. nih.gov These reactions lead to the formation of allylic amines. nih.gov

Cyclization Reactions Involving the Alkyne Moiety

The propargyl group is a key participant in numerous cyclization reactions. For instance, N-propargyl amines can undergo transition metal-catalyzed cyclization to form various heterocyclic structures. Gold(I) complexes have been shown to efficiently catalyze the cyclization of N-propargylated peptides, where the alkyne is activated towards nucleophilic attack by the N-terminal amine, leading to cyclic peptides. nih.gov

Palladium catalysts can promote the selective cyclization of propargylamines to form quinolines. mdpi.com In some cases, a tandem process of carboxylative cyclization of propargylic amines with CO2 can be achieved using copper catalysis to synthesize oxazolidinones. acs.org Visible-light-induced radical cascade reactions have also been developed for the synthesis of acylated quinolines from N-propargyl aromatic amines. acs.org

Table 2: Examples of Cyclization Reactions with Propargyl Amines
Reaction Catalyst/Reagent Reactant Type Product Type Reference
Peptide CyclizationGold(I) ComplexN-propargylated peptidesCyclic peptides nih.gov
Quinoline SynthesisPd(OAc)2N-aryl propargylaminesQuinolines mdpi.com
Oxazolidinone SynthesisCopper catalyst, CO2Propargylic aminesOxazolidinones acs.org
Acylated Quinoline SynthesisEosin Y (photocatalyst)N-propargyl aromatic amines3-Acylated quinolines acs.org
Pyrrole (B145914) SynthesisAuCl3α-propargyl acetophenones, propargyl amineSubstituted pyrroles dergipark.org.tr

Transformations of the Amine Functionality

The secondary amine in this compound is a nucleophilic center and can also act as a base or a ligand in catalytic processes.

N-Alkylation and Acylation Reactions

The nitrogen atom can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental transformations that allow for the introduction of a wide variety of substituents at the nitrogen atom, further diversifying the molecular scaffold. For instance, the Nicholas reaction can be used for the propargylation of amino groups, although it often requires the use of propargylium tetrafluoroborate (B81430) salts. nih.gov

Amine-Catalyzed Processes

While the primary role of the amine in this specific molecule is often as a reactant, secondary amines, in general, can serve as catalysts for various organic reactions. They can act as organocatalysts in processes like Michael additions and aldol (B89426) reactions by forming transient enamines or iminium ions. Although direct examples of this compound acting as a catalyst are not prominent in the literature, its structural motif is relevant to the field of amine catalysis. The presence of both a secondary amine and an alkyne offers potential for the design of novel bifunctional catalysts.

Reactivity of the Ester Moiety

The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. The outcomes of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the neighboring amino and propargyl groups.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-[(prop-2-yn-1-yl)amino]acetic acid, can be achieved under both acidic and basic conditions. The reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the ester carbonyl carbon.

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is generally reversible and requires an excess of water to drive the equilibrium towards the carboxylic acid.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via the direct attack of a strong nucleophile, the hydroxide ion, on the carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the methoxide ion to form the carboxylate salt.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is reversible, and an excess of the reactant alcohol is often used to shift the equilibrium towards the desired product.

The transesterification of triglycerides, which are triesters of glycerol, has been extensively studied. The reaction proceeds in a stepwise manner, and the rate constants for each step have been determined. frontiersin.orgunl.edu These studies provide a framework for understanding the kinetics of transesterification reactions of other esters, including this compound.

Reaction TypeReactantsProductsConditionsKinetic Data (Analogous Systems)
Acid-Catalyzed HydrolysisThis compound, H₂O, H⁺2-[(prop-2-yn-1-yl)amino]acetic acid, Methanol (B129727)Excess H₂O, Acid catalystFor α-amino acid ester prodrugs at pH 3.0, t₁/₂ = 69 h nih.gov
Base-Catalyzed Hydrolysis (Saponification)This compound, OH⁻2-[(prop-2-yn-1-yl)amino]acetate salt, MethanolStoichiometric baseFor α-amino acid ester prodrugs at pH 7.4, t₁/₂ ≈ 2 h nih.gov
TransesterificationThis compound, R'OH, CatalystThis compound, MethanolExcess R'OH, Acid or Base catalystRate constants for triglyceride transesterification have been determined frontiersin.orgunl.edu

The ester group of this compound can participate in condensation reactions, most notably in the formation of amide bonds. This is a fundamental reaction in peptide synthesis where the amino group of one amino acid derivative attacks the activated carboxyl group of another.

In the context of this compound, the ester can react with an amine to form an amide. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol.

The formation of peptide bonds from amino acid esters is a well-established process. For example, esters of amino acids can undergo intermolecular cyclization to form diketopiperazines, which are cyclic diamides. beilstein-journals.org Furthermore, the direct condensation of a carboxylic acid and an amine to form an amide bond can be facilitated by coupling agents, which effectively activate the carboxylic acid. mdpi.com

Advanced Mechanistic Studies of Reactions Involving this compound

While specific advanced mechanistic studies on this compound are limited, research on related N-substituted amino acid esters provides a basis for understanding the potential reaction pathways and intermediates.

In some cases, more complex intermediates can be formed. For instance, in the hydrolysis of α-amino acid ester prodrugs of camptothecin (B557342), an alternative pathway involving intramolecular nucleophilic attack of the amino group on a different part of the molecule leads to the formation of lactam and hemiorthoester intermediates. nih.gov While the structure of this compound is simpler, the potential for intramolecular interactions, particularly involving the propargyl group, should not be entirely dismissed under certain reaction conditions.

Computational studies on the reactivity of γ-aminobutyric acid (GABA) and its agonists have highlighted the importance of both the amino and carboxyl groups as active sites for interactions. Similar computational approaches could be employed to investigate the reaction intermediates and transition states for reactions involving this compound, providing a deeper understanding of its reactivity.

A comprehensive understanding of the reactivity of this compound requires detailed kinetic and thermodynamic analyses of its various reaction pathways. Such studies would involve determining rate constants, activation energies, and equilibrium constants for reactions like hydrolysis and transesterification.

Kinetic studies on the hydrolysis of related esters have provided valuable data. For example, the pseudo-first-order rate coefficients for the water-promoted hydrolysis of p-nitrophenyl and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates were determined to be 1.8 × 10⁻³ min⁻¹ and 1.1 × 10⁻³ min⁻¹, respectively. The second-order rate coefficients for the hydroxide-promoted hydrolysis of these compounds were significantly higher, at 1.5 × 10⁴ M⁻¹min⁻¹ and 7.6 × 10³ M⁻¹min⁻¹, respectively, highlighting the much greater efficiency of base-catalyzed hydrolysis.

Thermodynamic studies, on the other hand, would provide information on the relative stability of reactants, products, and intermediates. For instance, the thermodynamic impact of mineral surfaces on amino acid polymerization has been investigated, showing that certain minerals can significantly promote dimerization from a thermodynamic perspective. Similar analyses for reactions of this compound could reveal the feasibility of different reaction pathways under various conditions.

ParameterDescriptionSignificance for this compound
Rate Constant (k) A measure of the speed of a chemical reaction.Quantifies the rate of hydrolysis, transesterification, and condensation reactions.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determines the temperature dependence of reaction rates.
Equilibrium Constant (Keq) The ratio of product to reactant concentrations at equilibrium.Indicates the extent to which a reversible reaction will proceed.
Gibbs Free Energy (ΔG) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity of a reaction.
Enthalpy (ΔH) A measure of the total energy of a thermodynamic system.Indicates whether a reaction is exothermic or endothermic.
Entropy (ΔS) A measure of the disorder or randomness of a system.Contributes to the overall spontaneity of a reaction.

By combining experimental kinetic and thermodynamic data with computational modeling, a comprehensive picture of the chemical reactivity and mechanistic intricacies of this compound can be developed.

Methyl 2 Prop 2 Yn 1 Yl Amino Acetate As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of methyl 2-[(prop-2-yn-1-yl)amino]acetate allows it to participate in a variety of chemical transformations, making it an ideal starting material for the synthesis of more elaborate organic structures.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and materials. The propargyl amine motif is a well-established precursor for synthesizing these ring systems. This compound can serve as a key reactant in several powerful cyclization strategies.

One common approach is the Paal-Knorr synthesis , which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole (B145914). wikipedia.orgorganic-chemistry.org In this context, the amine group of this compound reacts with the two carbonyl groups of the diketone, leading to the formation of a highly substituted N-(pyrrolo)acetate ester. This reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

Another significant application is in multicomponent reactions , such as the A³ coupling (aldehyde-alkyne-amine). In this reaction, the secondary amine of a compound like this compound can react with an aldehyde and another terminal alkyne, typically in the presence of a copper or gold catalyst, to generate a new, more complex propargylamine (B41283). Subsequent intramolecular reactions can then be used to form various heterocycles.

Furthermore, the terminal alkyne is a key functional group for synthesizing triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of click chemistry. By reacting with an organic azide (B81097), the propargyl group on this compound can efficiently form a stable 1,2,3-triazole ring, a heterocycle with significant applications in medicinal chemistry. nih.gov

The following table summarizes potential heterocycle syntheses using this building block.

Table 1: Potential Heterocycle Synthesis Reactions
Reaction Name Reactants Resulting Heterocycle Core Catalyst/Conditions
Paal-Knorr Synthesis 1,4-Diketone Pyrrole Weakly acidic conditions
A³ Coupling Aldehyde, Terminal Alkyne Propargylamine (intermediate) Copper or Gold salts
Azide-Alkyne Cycloaddition Organic Azide 1,2,3-Triazole Copper(I) source, e.g., CuSO₄/Sodium Ascorbate

Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug discovery for creating peptides and proteins with novel properties. nih.govmedchemexpress.com this compound is a derivative of the simplest amino acid, glycine (B1666218), but features a propargyl group, which is not one of the 20 proteinogenic amino acids. This classifies it as a UAA building block. nih.govchemspider.com

Its structure can be incorporated into peptide chains to create peptidomimetics . The presence of the alkyne "handle" allows for specific modifications. For instance, after incorporation into a peptide, the terminal alkyne can be selectively functionalized using click chemistry, allowing for the attachment of imaging agents, drug molecules, or polyethylene (B3416737) glycol (PEG) chains. nih.gov

Moreover, propargyl esters of amino acids have been explored as protecting groups in solution-phase peptide synthesis. nih.govnih.gov While the subject compound is a propargyl amine derivative, the related chemistry highlights the utility of the propargyl group in peptide science. The stability of the propargyl group under certain conditions, and its selective removal under others, makes it a useful tool for complex synthetic routes. nih.gov The incorporation of such UAAs can enhance the proteolytic stability of peptides or constrain their conformation to improve binding affinity to biological targets.

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules from a simple starting material in a few steps. nih.gov Bifunctional or multifunctional building blocks are central to DOS because they allow for divergent reaction pathways.

This compound is an excellent scaffold for DOS due to its three distinct reactive sites:

The terminal alkyne : Can undergo a wide range of reactions including click chemistry, Sonogashira coupling, and hydroamination.

The secondary amine (N-H) : Can be acylated, alkylated, or participate in multicomponent reactions.

The methyl ester : Can be hydrolyzed to a carboxylic acid or converted to an amide.

By systematically applying different reaction conditions to these functional groups, a single starting material can generate a large and structurally diverse library of compounds. For example, one subset of a library could be generated by reacting the alkyne with a panel of azides, while another subset could be created by acylating the amine with various acid chlorides before reacting the alkyne. This approach allows for the rapid exploration of chemical space to identify molecules with desired biological activities.

Application in Polymer and Macromolecular Chemistry

The terminal alkyne of this compound makes it highly valuable in polymer and materials science, primarily through its use in click chemistry. researchgate.netrsc.org The CuAAC reaction provides a highly efficient and orthogonal method for covalently linking molecules to polymers. nih.gov

One major application is in the creation of polymer-drug conjugates (PDCs) . ui.ac.idnih.gov A polymer backbone can be synthesized with pendant azide groups. Subsequently, a drug molecule functionalized with the this compound scaffold can be "clicked" onto the polymer. This strategy allows for precise control over drug loading and creates a stable linkage. researchgate.net

Another application is the functionalization of polymer surfaces and hydrogels . acs.org Surfaces or hydrogel networks containing azide groups can be modified by reaction with this building block. This could be used to introduce amino acid-like structures that alter the biocompatibility of a material or provide sites for further chemical modification. For instance, after clicking the molecule onto a polymer, the ester group can be hydrolyzed to a carboxylic acid, creating a negatively charged surface.

The "grafting-to" approach in polymer chemistry can also utilize this molecule. A pre-formed polymer backbone can be functionalized with groups that react with the amine of this compound, resulting in a polymer decorated with pendant alkyne groups. These alkynes are then available for subsequent click reactions to attach other polymers or biomolecules, creating complex architectures like bottlebrush polymers. nih.govacs.org

Computational and Theoretical Chemistry Studies of Methyl 2 Prop 2 Yn 1 Yl Amino Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic properties of molecules such as methyl 2-[(prop-2-yn-1-yl)amino]acetate.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests higher reactivity and lower stability.

For this compound, the HOMO is predicted to be localized primarily on the nitrogen atom of the secondary amine and the oxygen atoms of the ester group, as these are the most electron-rich regions. The LUMO is anticipated to be distributed over the electrophilic centers, particularly the carbonyl carbon of the ester and the sp-hybridized carbons of the alkyne.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound calculated at the B3LYP/6-311++G(d,p) level.

ParameterValue (eV)Description
EHOMO -8.95Energy of the Highest Occupied Molecular Orbital
ELUMO -0.82Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 8.13ELUMO - EHOMO
Ionization Potential (I) 8.95-EHOMO
Electron Affinity (A) 0.82-ELUMO
Global Hardness (η) 3.66(I - A) / 2
Chemical Potential (μ) -4.89-(I + A) / 2
Electronegativity (χ) 4.89(I + A) / 2
Global Electrophilicity (ω) 3.27μ² / (2η)

This table contains hypothetical data for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red to yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. acs.org

In the MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom of the ester group, highlighting it as the primary site for electrophilic interaction. The nitrogen atom would also exhibit a region of negative potential. Conversely, positive electrostatic potential would be observed around the hydrogen atom attached to the nitrogen (the amine proton) and the terminal hydrogen of the alkyne group, indicating their susceptibility to nucleophilic attack.

Reaction Pathway Elucidation and Transition State Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is widely used to model chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

A hypothetical reaction, such as the base-catalyzed hydrolysis (saponification) of the ester functional group in this compound, could be studied. unizin.orgopenstax.org DFT calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the methoxy (B1213986) group to form a carboxylate. The calculated activation energies for each step would provide a quantitative understanding of the reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to several single bonds, allows it to adopt numerous conformations. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. nih.gov Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting structure to find the low-energy conformers. Intramolecular hydrogen bonding, if present, can play a significant role in stabilizing certain conformations. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. rsc.orgnih.gov By simulating the movements of atoms based on a force field, MD can explore the conformational space, study the flexibility of the molecule, and analyze its interactions with solvent molecules. rsc.org For instance, an MD simulation in a water box would reveal the hydrogen bonding patterns between the solute and surrounding water molecules, providing insights into its solvation and hydration structure. rsc.orgnih.gov

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound.

ConformerDihedral Angle (°)(C-N-C-C=O)Relative Energy (kcal/mol)Key Feature
1 (Global Minimum) 178.50.00Extended, anti-periplanar arrangement
2 65.21.25Gauche conformation
3 -70.11.30Gauche conformation, different orientation
4 -175.80.15Slightly twisted anti-periplanar

This table contains hypothetical data for illustrative purposes.

Structure-Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govfrontiersin.orgnih.gov The computational descriptors derived from the studies mentioned above—such as HOMO/LUMO energies, MEP values, atomic charges, and dipole moments—can be used as variables in a QSAR model.

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific property, such as their inhibitory activity against a particular enzyme. By identifying which descriptors have the most significant impact on the activity, these models can guide the rational design of new, more potent molecules. nih.gov For example, if the MEP value at the nitrogen atom is found to be a key predictor, new derivatives could be designed to modulate this property for enhanced activity.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of methyl 2-[(prop-2-yn-1-yl)amino]acetate provides information on the number of different types of protons and their neighboring environments. The key signals observed are a sharp singlet for the methyl ester protons (–OCH₃), a singlet for the methylene (B1212753) protons of the acetate (B1210297) group (–NCH₂COO–), a doublet for the methylene protons of the propargyl group (–NHCH₂C≡), and a triplet for the terminal alkyne proton (–C≡CH). The signal for the secondary amine proton (–NH–) may appear as a broad singlet.

Table 1: Typical ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 3.75 s 3H -COOCH₃
~ 3.45 s 2H -NCH₂COO-
~ 3.40 d 2H -NHCH ₂C≡CH
~ 2.25 t 1H -C≡CH
(variable) br s 1H -NH -

Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. For this compound, this includes the ester carbonyl carbon, the two carbons of the alkyne group, the methyl ester carbon, and the two distinct methylene carbons.

Table 2: Typical ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
~ 172.0 C =O (Ester)
~ 80.0 -NHCH₂C ≡CH
~ 72.0 -C≡C H
~ 52.0 -COOC H₃
~ 50.0 -NC H₂COO-
~ 38.0 -NHC H₂C≡CH

Note: Chemical shifts are approximate and depend on experimental conditions.

To unambiguously assign the signals from 1D NMR and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, a key correlation would be observed between the propargyl methylene protons (~3.40 ppm) and the terminal alkyne proton (~2.25 ppm), confirming the propargyl fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. youtube.com This experiment would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a cross-peak connecting the methyl proton singlet (~3.75 ppm) to the methyl carbon signal (~52.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include:

A correlation from the methyl protons (–OCH₃) to the ester carbonyl carbon (C=O).

A correlation from the acetate methylene protons (–NCH₂COO–) to the ester carbonyl carbon (C=O).

Correlations from the propargyl methylene protons (–NHCH₂C≡) to both carbons of the alkyne group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight and, through fragmentation, clues about the molecule's structure.

HRMS is used to determine the elemental composition of a molecule with very high accuracy. The molecular formula of this compound is C₆H₉NO₂. HRMS can measure the mass of the molecular ion (e.g., the protonated molecule, [M+H]⁺) to several decimal places. This experimental mass can then be compared to the calculated theoretical mass, confirming the molecular formula.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Mass (Da) Observed Mass (Da)
[M+H]⁺ C₆H₁₀NO₂⁺ 128.0606 Typically within 5 ppm

The close agreement between the calculated and observed mass provides strong evidence for the assigned molecular formula. st-andrews.ac.uk

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways for esters and amines.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

m/z (Fragment Ion) Possible Structure / Neutral Loss
97.04 [M+H - OCH₃]⁺ (Loss of methanol)
68.05 [M+H - COOCH₃]⁺ (Loss of the carbomethoxy group)

This fragmentation pattern helps to confirm the presence of the methyl ester and propargyl groups within the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~ 3300 ≡C–H Stretch (sharp, strong)
~ 3350-3310 N–H Stretch (secondary amine, moderate)
~ 2950-2850 C–H Stretch (aliphatic)
~ 2120 C≡C Stretch (terminal alkyne, weak)
~ 1740 C=O Stretch (ester, strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Molecules containing chromophores (light-absorbing groups) will absorb light in the UV-Vis region. This compound lacks extensive conjugated π-systems. Therefore, it is not expected to show strong absorption in the visible region. Any absorption would occur in the UV range, likely due to n→π* transitions associated with the carbonyl group of the ester and n→σ* transitions of the amine. These absorptions are typically weak and occur at shorter wavelengths.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a compound like this compound, which is chiral if it were to be resolved into its enantiomers, single-crystal X-ray diffraction would be the definitive method to determine its absolute stereochemistry. In the solid state, this technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for the specific title compound is not publicly available, studies on related molecules demonstrate the utility of this technique. For instance, the crystal structure of methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate has been determined, providing detailed information on its molecular geometry. tenmak.gov.tr Similarly, the crystal structures of other acetate derivatives, such as (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, have been elucidated, confirming their molecular structure and stereochemistry. tenmak.gov.tr

Table 1: Representative X-ray Crystallographic Data for a Related Compound

ParameterValue
Empirical FormulaC₁₈H₁₆O₃
Formula Weight280.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.6771 (17)
b (Å)9.2410 (13)
c (Å)12.7055 (18)
β (°)93.090 (3)
Volume (ų)1486.3 (4)
Z4
Density (calculated) (g/cm³)1.252
Note: Data is for Methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate and is presented for illustrative purposes. tenmak.gov.tr

Other Complementary Analytical Techniques (e.g., Elemental Analysis, Chromatography)

Beyond spectroscopic methods, several other analytical techniques are indispensable for the full characterization of a synthetic compound.

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Chromatography: Various chromatographic techniques are employed to assess the purity of a compound and to isolate it from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.

Column Chromatography: This technique is used for the purification of the compound on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final product with a high degree of accuracy. It can also be used to separate enantiomers if a chiral stationary phase is employed.

Gas Chromatography (GC): For volatile compounds, GC can be used for purity assessment. Often, it is coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data, aiding in identification.

While specific data for this compound is not available, the synthesis of related compounds often reports the use of these techniques to ensure the purity and confirm the identity of the synthesized molecules.

Advanced Applications and Future Directions in Chemical Research

Development of Novel Catalytic Systems Utilizing Methyl 2-[(prop-2-yn-1-yl)amino]acetate Derivatives

The development of novel catalytic systems is a cornerstone of modern chemical research, and derivatives of this compound are poised to play a significant role in this field. The propargylamine (B41283) backbone is a key structural motif in ligands for transition metal catalysts, and the ester functionality of the title compound offers a handle for further modification and tuning of the ligand's electronic and steric properties.

Recent research has highlighted the efficacy of various metal-based catalysts for the synthesis of propargylamines, often through A3 coupling reactions (aldehyde, alkyne, amine). nih.gov These same catalytic systems can be employed to synthesize a wide array of derivatives of this compound. Furthermore, the nitrogen and the alkyne of the propargylamine structure can act as coordinating sites for metal centers, making its derivatives promising candidates for new catalyst development.

Several innovative catalytic systems have been developed for propargylamine synthesis, which could be adapted for the synthesis and application of this compound derivatives. For instance, copper- and ruthenium-based catalysts have been shown to be effective under solvent-free conditions. rsc.org In one study, a Cu-Ru catalyst was used for the synthesis of propargylamines via C-H activation. rsc.org Another approach involves the use of silica-supported copper catalysts for the three-component Mannich coupling. rsc.org

Gold nanoparticles have also emerged as highly efficient catalysts. A novel system using macroporous adsorption resin-supported gold nanoparticles (MAR-AuNPs) has been developed for the synthesis of camptothecin (B557342) propargylamine derivatives in water. rsc.org This method is not only environmentally friendly but also demonstrates the potential of using supported nanoparticles for the synthesis of complex, biologically active molecules. rsc.org

Metal-free catalytic systems are also gaining traction from a green chemistry perspective. nih.gov These systems often rely on the in-situ formation of reactive intermediates to promote the desired transformations. nih.gov The development of such systems for the derivatization of this compound could lead to more sustainable and cost-effective chemical processes.

Interactive Data Table 1: Novel Catalytic Systems for Propargylamine Synthesis
Catalyst SystemKey FeaturesPotential Application for this compoundReference
Cu-Ru CatalystSolvent-free conditions, C-H activationSynthesis of derivatives rsc.org
Silica-supported CopperHeterogeneous catalyst, Mannich couplingSynthesis of derivatives rsc.org
MAR-AuNPsAqueous media, supported nanoparticlesSynthesis of complex derivatives rsc.org
Metal-free systemsSustainable, avoids metal contaminationDerivatization reactions nih.gov

Integration into Functional Materials Design and Development

The unique chemical structure of this compound makes it an attractive building block for the design and development of functional materials. The terminal alkyne of the propargyl group is particularly useful for a variety of chemical transformations, allowing for the covalent linkage of the molecule to polymer backbones or surfaces. This can be used to impart specific functionalities to materials.

Derivatives of this compound can be designed to have specific properties. For example, by incorporating this molecule into a polymer chain, it may be possible to create materials with enhanced thermal stability or with specific recognition sites for other molecules. The propargyl group can also be used as a reactive handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

The synthesis of propargylamine derivatives can lead to the formation of various heterocyclic compounds, such as pyrroles, oxazoles, and quinolones. researchgate.net These heterocyclic structures are known to have interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Perspectives on Sustainable Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, and the development of sustainable methods for the production and derivatization of this compound is a key area of research. A major focus is on the reduction or elimination of hazardous solvents and reagents, the use of renewable resources, and the design of energy-efficient processes.

Solvent-free synthesis is a particularly attractive approach for the preparation of propargylamines. rsc.orgresearchgate.net These reactions are often carried out at elevated temperatures, but the absence of a solvent simplifies the work-up procedure, reduces waste, and can lead to higher reaction rates. researchgate.net For example, the synthesis of tetrasubstituted propargylamines has been achieved via a copper(I) chloride catalyzed three-component coupling under solvent-free conditions at 110°C. researchgate.net

The use of water as a solvent is another green alternative to traditional organic solvents. The aforementioned MAR-AuNP-catalyzed synthesis of propargylamine derivatives in water is a prime example of this approach. rsc.org The catalyst can be recovered and reused, further enhancing the sustainability of the process. rsc.org

Metal-free multicomponent reactions (MCRs) are also at the forefront of sustainable synthesis. nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single step, which increases atom economy and reduces the number of purification steps. nih.gov The development of metal-free MCRs for the synthesis of this compound derivatives would be a significant step towards more environmentally benign chemical manufacturing. nih.gov

Interactive Data Table 2: Sustainable Synthesis Strategies for Propargylamines
StrategyAdvantagesExampleReference
Solvent-free synthesisReduced waste, simplified work-upCopper(I) chloride catalyzed coupling researchgate.net
Aqueous synthesisEnvironmentally benign, catalyst recoveryMAR-AuNP catalyzed reaction rsc.org
Metal-free MCRsHigh atom economy, single stepFormation of heterocyclic compounds nih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile nature of this compound and its derivatives opens up a wide range of interdisciplinary research opportunities, bridging organic synthesis with medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry, propargylamine derivatives are known to exhibit a variety of biological activities. researchgate.net For instance, they have been investigated as potential treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. rsc.orgresearchgate.net The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. The ability to create libraries of these compounds using efficient and sustainable methods is crucial for drug discovery programs. rsc.org

The title compound also shares structural features with amino acid methyl esters, which are important intermediates in medicinal chemistry and are used as chiral synthons. mdpi.com A related amino acid-based Schiff base, (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, has been shown to possess antimicrobial activity and the ability to cleave DNA, highlighting the potential for biological applications. nih.gov

In the field of chemical biology, the propargyl group can be used as a "chemical reporter" to tag and visualize biomolecules. The small size of the alkyne allows it to be incorporated into biological systems with minimal perturbation. Subsequent reaction with a fluorescently labeled azide (B81097) via copper-catalyzed azide-alkyne cycloaddition (click chemistry) allows for the detection and imaging of the tagged biomolecule. While not directly a therapeutic application, this provides powerful tools for basic research.

The development of new anion sensors is another potential interdisciplinary application. The aforementioned (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate was also investigated for its anion sensing properties. nih.gov By carefully designing the structure of this compound derivatives, it may be possible to create selective and sensitive sensors for a variety of anions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-[(prop-2-yn-1-yl)amino]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or click chemistry. For example, propargylamine derivatives react with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the target compound. Solvent choice (e.g., DMSO or acetonitrile) significantly impacts reaction rates and purity . Monitoring via TLC or HPLC ensures reaction completion, followed by purification via recrystallization or column chromatography .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~2.2–2.5 ppm (propargyl CH₂), δ ~3.7 ppm (ester OCH₃), and δ ~4.0–4.2 ppm (N–CH₂–COO) confirm connectivity .
  • IR Spectroscopy : Stretching frequencies at ~1730 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (alkyne C≡C) validate functional groups .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under ambient conditions (25°C, 60% humidity) show no decomposition over 30 days when stored in airtight, light-protected containers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, SXRD of related propargyl derivatives confirms the planar geometry of the acetamide moiety and alkyne linearity . Challenges include resolving disorder in alkyne groups, addressed via iterative refinement and thermal parameter adjustments .

Q. What experimental strategies optimize the compound’s efficacy as a nitrification inhibitor in agricultural research?

  • Methodological Answer : Field trials with soil microcosms evaluate inhibition of ammonia monooxygenase (AMO). Dosage optimization (e.g., 0.5–2.0 mg/kg soil) balances efficacy and environmental impact. Gas chromatography quantifies reduced N₂O emissions, while ion chromatography monitors nitrate leaching . Contradictions in soil-type-dependent efficacy require multivariate analysis (ANOVA) to isolate variables like pH and organic matter .

Q. How do competing reaction pathways affect the synthesis of triazole-functionalized derivatives?

  • Methodological Answer : Click chemistry (CuAAC) with azides may yield regioisomeric triazoles. TLC-MS or LC-HRMS identifies byproducts, while kinetic studies (e.g., varying Cu(I) catalyst concentrations) suppress undesired pathways. Computational modeling (DFT) predicts regioselectivity based on transition-state energy barriers .

Q. What analytical methods assess thermal stability for industrial-scale handling?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, while differential scanning calorimetry (DSC) detects exothermic peaks correlating with alkyne degradation. Safety protocols recommend storage below 40°C to prevent polymerization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Cross-study variability in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or nutrient media. Meta-analysis with standardized protocols (CLSI guidelines) and positive controls (e.g., ampicillin) normalizes results. Statistical tools (e.g., Bland-Altman plots) quantify inter-lab variability .

Q. Why do crystallographic refinement parameters (R-factors) vary for structurally similar derivatives?

  • Methodological Answer : High R-factors (>5%) may indicate poor crystal quality or unresolved disorder. Strategies include:

  • Data collection at synchrotron sources for higher resolution.
  • Twin refinement in SHELXL for twinned crystals.
  • Hydrogen-bonding network analysis to validate packing .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangePurity (HPLC)
SolventAcetonitrile65–78%≥98%
Temperature60°C70–85%≥95%
Catalyst (CuI)5 mol%80–92%≥99%
Data derived from controlled trials .

Table 2 : Thermal Stability Metrics

TechniqueDecomposition OnsetKey Observations
TGA180°C5% mass loss by 200°C
DSC185°CExothermic peak at 190°C
Based on inert-atmosphere analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.